N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide
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Description
N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide is a useful research compound. Its molecular formula is C19H16F2N2O4 and its molecular weight is 374.344. The purity is usually 95%.
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Scientific Research Applications
Corrosion Inhibition
Isoxazoline derivatives, similar in structure to the compound , have been studied for their corrosion inhibition properties. A study explored the synthesis of isoxazoline derivatives through 1,3-dipolar cycloaddition reactions, evaluating their potential as corrosion inhibitors in acidic and oil media. These compounds exhibited promising inhibition efficiencies, suggesting the potential application of similar compounds in protecting metals from corrosion (A. Yıldırım & M. Cetin, 2008).
Synthesis and Evaluation
Another aspect of research focuses on the synthesis process itself, such as developing novel synthetic processes for difluoromethoxy-containing compounds. For example, the synthesis of N-(4-difluoromethoxyphenyl)-acetamide from paracetamol under specific conditions was studied, providing insights into the synthetic pathways that might be relevant for producing compounds with difluorophenyl and dimethoxyphenyl groups (W. Yong, 2011).
Structural Analysis
Research on the structural analysis of related compounds, such as N-{2-([(5-amino-1,3,4-thiadiazol-2-yl)difluoromethyl]-4-halophenyl}acetamides, provides insights into the molecular architecture and potential interactions of similar compounds. These studies often focus on the crystalline structure and intermolecular interactions, which are critical for understanding the chemical behavior and potential applications of such compounds (N. Boechat et al., 2011).
Photovoltaic Efficiency and Bioactive Analogs
Research into benzothiazolinone acetamide analogs has shown potential in ligand-protein interactions and photovoltaic efficiency modeling. Such studies indicate the versatility of acetamide derivatives in both biological and photovoltaic applications, hinting at the broad utility of compounds with complex structures like "N-(3,4-difluorophenyl)-2-(5-(3,4-dimethoxyphenyl)isoxazol-3-yl)acetamide" in various scientific domains (Y. Mary et al., 2020).
Properties
IUPAC Name |
N-(3,4-difluorophenyl)-2-[5-(3,4-dimethoxyphenyl)-1,2-oxazol-3-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16F2N2O4/c1-25-16-6-3-11(7-18(16)26-2)17-9-13(23-27-17)10-19(24)22-12-4-5-14(20)15(21)8-12/h3-9H,10H2,1-2H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VLWFFTPSKPVRJF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)C2=CC(=NO2)CC(=O)NC3=CC(=C(C=C3)F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16F2N2O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
374.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.